molecular formula C35H46O20 B12505228 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside

2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside

Cat. No.: B12505228
M. Wt: 786.7 g/mol
InChI Key: FSBUXLDOLNLABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Purpureaside C undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Purpureaside C is unique compared to other phenolic glycosides due to its specific molecular structure and bioactivity. Similar compounds include:

Purpureaside C stands out due to its potent proinflammatory action and its ability to inhibit specific molecular targets like MCM6 .

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBUXLDOLNLABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861054
Record name 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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